molecular formula C17H24N4O3 B13560872 1-Acryloyl-N-(1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)piperidine-4-carboxamide

1-Acryloyl-N-(1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B13560872
M. Wt: 332.4 g/mol
InChI Key: QERDSAPSGDOEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the cyclopropyl group, and the piperidine ring. The process may start with the preparation of the oxadiazole ring through the reaction of appropriate nitriles and hydrazides under acidic or basic conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane. The final step involves the coupling of the oxadiazole and cyclopropyl intermediates with the piperidine ring, typically using amide bond formation reactions under conditions such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide: shares similarities with other compounds containing oxadiazole rings, cyclopropyl groups, or piperidine rings.

    N-[1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide:

Uniqueness

The uniqueness of N-[1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-(prop-2-enoyl)piperidine-4-carboxamide lies in its complex structure and the diverse range of reactions it can undergo. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

N-[1-cyclopropyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide

InChI

InChI=1S/C17H24N4O3/c1-4-14(22)21-9-7-12(8-10-21)15(23)19-17(3,13-5-6-13)16-18-11(2)24-20-16/h4,12-13H,1,5-10H2,2-3H3,(H,19,23)

InChI Key

QERDSAPSGDOEHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C(C)(C2CC2)NC(=O)C3CCN(CC3)C(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.